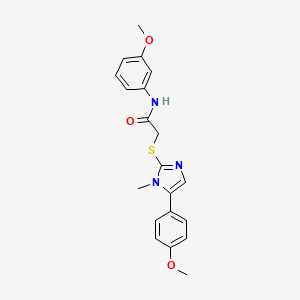
N-(3-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
PET Tracers for Imaging NPP1
N-(3-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide and its derivatives have been utilized in the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives. These compounds serve as potential PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), an enzyme with significant implications in medical diagnostics (Gao, Wang, & Zheng, 2016).
Antibacterial Applications
A related compound, N-(4-(1H-benzo(d)imidazole-2-yl)-2-(4-hydroxy-6-methyl pyramidine-2-yl thio)acetamide, synthesized from 2-(4-aminophenyl)benzimidazole, demonstrated significant antibacterial activity. This showcases the potential of such compounds in addressing bacterial infections (Gullapelli, Thupurani, & Brahmeshwari, 2014).
Anticancer Agents
New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, a class that includes similar structural derivatives, have been synthesized and studied for their anticancer activity. These compounds have shown promising results in combating certain types of cancer, indicating the potential therapeutic applications of such derivatives in oncology (Evren et al., 2019).
Anticonvulsant Activity
Omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, which share a similar core structure, have been synthesized and evaluated for their anticonvulsant activity. This research contributes to the understanding of how such compounds can be used in treating seizures (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Computational and Pharmacological Evaluation
Heterocyclic novel derivatives, including similar compounds, have been computationally and pharmacologically evaluated for their toxicity assessment, tumor inhibition, and anti-inflammatory actions. These studies are crucial in understanding the broader pharmacological profile of these compounds (Faheem, 2018).
Radiolabeled Glutaminyl Cyclase Inhibitor for Alzheimer's Disease Detection
Derivatives of N-(3-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide have been used in the synthesis of radiolabeled compounds for the potential detection of Alzheimer's disease prior to amyloid β aggregation, demonstrating their utility in neurodegenerative disease research (Brooks et al., 2015).
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-23-18(14-7-9-16(25-2)10-8-14)12-21-20(23)27-13-19(24)22-15-5-4-6-17(11-15)26-3/h4-12H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTRLPXVIPMDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)OC)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2688174.png)
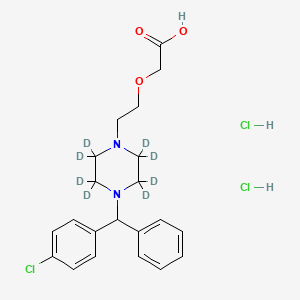
![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2688177.png)
![3-Bromo-4-methylpyrazolo[1,5-A]pyridine](/img/structure/B2688178.png)
![1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2688179.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2688180.png)
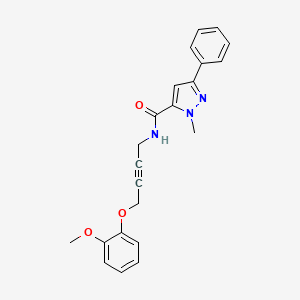
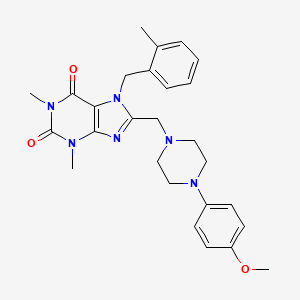
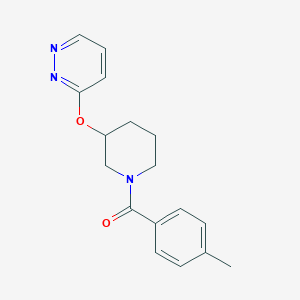
![5-ethyl-3-(2-methoxyethyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2688187.png)
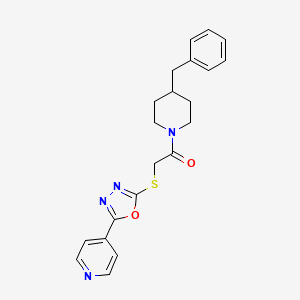
![3-(4-Methylbenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2688190.png)